7-Aminodesacetoxycephalosporanic acid

Catalog No.
S584505
CAS No.
22252-43-3
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminodesacetoxycephalosporanic acid

CAS Number

22252-43-3

Product Name

7-Aminodesacetoxycephalosporanic acid

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N

SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Synonyms

6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-deacetoxycephalosporanic Acid; Deacetoxycephalosporanic Acid; 7-ADCA;

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

Synthesis of Cephalosporins

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the semi-synthetic production of cephalosporin antibiotics. [, ] These antibiotics are a class of beta-lactam drugs widely used to treat bacterial infections. 7-ADCA is obtained through enzymatic deacylation of penicillin G, a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. [] This process avoids the use of harsh chemicals, making it a more environmentally friendly method compared to traditional chemical deacylation techniques. []

Studies on Antibacterial Activity

While 7-ADCA itself does not possess significant antibacterial activity, it can be chemically modified to generate various semi-synthetic cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] Research on 7-ADCA and its derivatives continues to explore the development of novel cephalosporins with improved potency, expanded activity spectrum, and enhanced resistance profiles against bacteria that have become resistant to existing antibiotics. []

Bioconversion Studies

7-ADCA has also been used in bioconversion studies aimed at developing new and efficient methods for the production of cephalosporins. These studies explore the use of enzymes or microbial cultures to convert 7-ADCA into valuable cephalosporin derivatives. [] This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

7-Aminodesacetoxycephalosporanic acid is a significant compound in the field of antibiotics, primarily recognized as a metabolite of Cephalexin. Its chemical structure is characterized by the molecular formula C8H10N2O3SC_8H_{10}N_2O_3S and a molecular weight of approximately 214.24 g/mol. The compound features a bicyclic thiazolidine ring, which is crucial for its biological activity as it mimics the structure of natural penicillins and cephalosporins, allowing it to inhibit bacterial cell wall synthesis effectively .

, primarily involving acylation and hydrolysis. It can undergo transformations to yield different cephalosporin derivatives through reactions with various acylating agents. The compound's reactivity is attributed to its amino and carboxylic acid functional groups, which can form amides or esters under appropriate conditions. Additionally, it can be hydrolyzed to yield other biologically active compounds .

The primary biological activity of 7-Aminodesacetoxycephalosporanic acid lies in its role as a potent inhibitor of bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its efficacy is particularly noted in the context of antibiotic resistance, where it serves as a precursor for developing new cephalosporins that can overcome resistant strains .

7-Aminodesacetoxycephalosporanic acid can be synthesized through several methods:

  • Bioconversion: This method involves the enzymatic conversion of penicillin derivatives to 7-Aminodesacetoxycephalosporanic acid using specific enzymes such as amidases.
  • Chemical Synthesis: Traditional synthetic routes may involve multi-step processes starting from simpler precursors, including the modification of existing cephalosporin structures.
  • Semi-synthetic Pathways: Derivatives of natural cephalosporins can be chemically modified to produce 7-Aminodesacetoxycephalosporanic acid, enhancing yields and purity .

The applications of 7-Aminodesacetoxycephalosporanic acid are diverse:

  • Antibiotic Development: It serves as a key intermediate in the synthesis of semisynthetic cephalosporins, which are widely used in clinical settings.
  • Bioconversion Studies: The compound is utilized in research to explore enzymatic pathways and mechanisms involved in antibiotic metabolism.
  • Pharmaceutical Research: It acts as a reference standard in pharmaceutical testing for quality control and drug formulation processes .

Several compounds share structural similarities with 7-Aminodesacetoxycephalosporanic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
CephalexinHighFirst-generation cephalosporin
7-Aminocephalosporanic acidModerateDirect precursor for more potent derivatives
CefaclorModerateSecond-generation cephalosporin with broader spectrum
CeftriaxoneLowThird-generation with enhanced stability
Penicillin GHighNatural antibiotic with different ring structure

7-Aminodesacetoxycephalosporanic acid stands out due to its specific role as a metabolite and precursor in antibiotic synthesis, making it essential for developing new treatments against resistant bacterial strains .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 g/mol

Monoisotopic Mass

214.04121336 g/mol

Heavy Atom Count

14

Appearance

Off-White Solid

Melting Point

>225˚C

UNII

ANM3MSM8TN

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26395-99-3
22252-43-3

Dates

Modify: 2023-08-15
El-Ghaiesh S, Monshi MM, Whitaker P, Jenkins R, Meng X, Farrell J, Elsheikh A, Peckham D, French N, Pirmohamed M, Park BK, Naisbitt DJ: Characterization of the antigen specificity of T-cell clones from piperacillin-hypersensitive patients with cystic fibrosis. J Pharmacol Exp Ther. 2012 Jun;341(3):597-610. doi: 10.1124/jpet.111.190900. Epub 2012 Feb 27. [PMID:22371438]

Explore Compound Types